An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Structure, Stereochemistry, and Synthetic Considerations
An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this particular analog is limited in publicly accessible literature, this document synthesizes information on the broader class of 2,3,4,5-tetrahydro-1H-1-benzazepines to infer its chemical properties, stereochemical nuances, and potential synthetic strategies. This guide will delve into the structural features, conformational analysis, and characterization techniques relevant to this class of molecules, offering a foundational understanding for researchers exploring its potential applications.
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] This seven-membered heterocyclic ring system, fused to a benzene ring, provides a three-dimensional architecture that allows for diverse substituent placement, leading to a wide range of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as central nervous system agents, cardiovascular drugs, and other therapeutic applications. The introduction of a methyl group at the 8-position of the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
Chemical Structure and Physicochemical Properties
The fundamental structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine consists of a fully saturated seven-membered azepine ring fused to a toluene molecule.
Table 1: Physicochemical Properties of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | Inferred |
| Molecular Weight | 161.25 g/mol | Inferred |
| CAS Number | Not explicitly found in searches. | N/A |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds[2] |
Note: The properties listed are inferred based on the general characteristics of the 2,3,4,5-tetrahydro-1H-1-benzazepine class of compounds due to the limited specific data for the 8-methyl derivative.
Figure 1: 2D Chemical Structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Stereochemistry and Conformational Analysis
The seven-membered ring of the 2,3,4,5-tetrahydro-1H-1-benzazepine system is not planar and can adopt several conformations, with the chair and boat forms being the most significant. The interconversion between these conformations is a key aspect of their stereochemistry.[3][4] The energy barrier for this interconversion can be studied using variable temperature NMR spectroscopy.[3]
For 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the molecule is chiral if a substituent is present on the azepine ring, creating a stereocenter. However, the parent compound itself is achiral. The presence of substituents can influence the preferred conformation of the seven-membered ring. For instance, bulky substituents may favor an equatorial position to minimize steric hindrance.[5]
The stereochemistry of substituted benzazepines is crucial for their biological activity, as enantiomers often exhibit different pharmacological profiles.[5] X-ray crystallography and advanced NMR techniques, such as NOESY, are invaluable for determining the precise three-dimensional structure and preferred conformation of these molecules.[6]
Figure 2: Conformational dynamics of the tetrahydro-1H-1-benzazepine ring system.
Synthesis Strategies
While a specific, documented synthesis for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine was not found, several general methods for the synthesis of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold can be adapted. A common approach involves the intramolecular cyclization of a suitably substituted N-(phenylethyl) derivative.
Proposed Retrosynthetic Analysis:
A plausible retrosynthetic pathway for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is outlined below. The key step would be an intramolecular Friedel-Crafts type reaction.
Figure 3: A proposed retrosynthetic approach for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Hypothetical Experimental Protocol:
The following is a generalized, hypothetical protocol based on established methods for analogous compounds.[7]
Step 1: Synthesis of N-(3-(4-methylphenyl)propyl)acetamide
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To a solution of 3-(4-methylphenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding alkyl halide.
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React the resulting alkyl halide with sodium azide to form the corresponding azide.
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Reduce the azide (e.g., using lithium aluminum hydride or catalytic hydrogenation) to the primary amine.
-
Protect the amine by reacting it with acetic anhydride in the presence of a base (e.g., triethylamine) to yield N-(3-(4-methylphenyl)propyl)acetamide.
Step 2: Intramolecular Cyclization
-
Treat the N-(3-(4-methylphenyl)propyl)acetamide with a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride) at an elevated temperature.
-
The reaction will proceed via an intramolecular Friedel-Crafts acylation to form a dihydro-1H-1-benzazepin-5(4H)-one intermediate.
Step 3: Reduction to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
-
Reduce the ketone and the amide functionalities of the cyclized intermediate using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., tetrahydrofuran).
-
Work-up the reaction with an aqueous solution to quench excess reducing agent and precipitate the aluminum salts.
-
Extract the product with an organic solvent, dry, and purify by column chromatography or distillation to obtain 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Spectroscopic Characterization
The structural elucidation of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.2 ppm. A singlet for the methyl group on the aromatic ring around δ 2.3 ppm. Complex multiplets for the methylene protons of the azepine ring (δ 1.5-3.5 ppm). A broad singlet for the N-H proton.[6] |
| ¹³C NMR | - Aromatic carbon signals between δ 120-145 ppm. A signal for the methyl carbon around δ 20-25 ppm. Aliphatic carbon signals for the azepine ring in the range of δ 25-60 ppm.[6] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 161.25. Fragmentation patterns would likely involve the loss of alkyl fragments from the azepine ring.[8] |
| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. |
Potential Biological Activity and Applications
While no specific biological activities have been reported for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the broader class of benzazepines has been extensively studied. For example, certain derivatives act as dopamine receptor agonists and antagonists, highlighting their potential in treating neurological and psychiatric disorders.[5] Other analogs have shown promise as selective serotonin 5-HT2C receptor agonists for the treatment of obesity.[7] The 8-methyl substitution could potentially enhance selectivity or potency for a particular biological target by influencing the molecule's binding orientation and electronic interactions within a receptor pocket. Further research is required to elucidate the pharmacological profile of this specific compound.
Conclusion and Future Directions
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine represents an intriguing yet underexplored member of the benzazepine family. This technical guide has provided a foundational understanding of its likely chemical and physical properties based on the well-established chemistry of its structural analogs. The key to unlocking its potential lies in the development of a robust synthetic route to enable its preparation and subsequent biological evaluation. Future research should focus on the practical synthesis and thorough characterization of this compound, followed by a systematic investigation of its pharmacological properties. Such studies will clarify the role of the 8-methyl substituent and could lead to the discovery of novel therapeutic agents.
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